molecular formula C11H20INO2 B8189779 cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8189779
M. Wt: 325.19 g/mol
InChI Key: NTYHXNBIVRLYHG-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C11H20INO2. It is a white solid with a molecular weight of 325.19 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the iodination of a piperidine derivativeThis can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions: cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The iodine atom and piperidine ring structure allow it to participate in various chemical reactions, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties. This makes it valuable in specific chemical reactions and applications where the iodine atom plays a crucial role .

Properties

IUPAC Name

tert-butyl (3R,4S)-4-iodo-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYHXNBIVRLYHG-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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